3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-17(12,15)16/h1,3-4,7,11H,2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHVMDIPYENNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Benzoic Acid Hydrazides with Sulfur-Containing Reagents
A widely adopted approach for synthesizing thiadiazine derivatives involves cyclocondensation reactions between hydrazide intermediates and sulfur-based reagents. For 3-(1,1-Dioxo-1λ⁶,2,6-thiadiazinan-2-yl)benzoic acid, this method begins with the formation of a benzoic acid hydrazide, followed by reaction with carbon disulfide (CS₂) in basic conditions to form a dithiocarbazate intermediate. Subsequent cyclization with a diamine or its equivalent introduces the thiadiazinan ring.
Example Protocol :
- Synthesis of 3-Aminobenzoic Acid Hydrazide :
Dithiocarbazate Formation :
Cyclization to Thiadiazinan Ring :
Critical Parameters :
Direct Coupling of Preformed Thiadiazinan Moieties
An alternative route involves coupling a pre-synthesized thiadiazinan derivative with a benzoic acid scaffold. This method avoids instability issues associated with in situ ring formation.
Protocol :
- Synthesis of 1,2,6-Thiadiazinan-1,1-dioxide :
- Cyclocondensation of 1,3-diaminopropane with sulfamide under acidic conditions yields the thiadiazinan ring.
- Coupling with 3-Bromobenzoic Acid :
Optimization Insights :
- Catalyst : CuI/1,10-phenanthroline system improves coupling efficiency.
- Yield : ~50–65% after column chromatography.
Reaction Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are preferred for cyclization and coupling steps due to their high dielectric constants, which stabilize transition states. Elevated temperatures (70–120°C) are critical for overcoming activation barriers in ring-closing steps.
Oxidation of Thiadiazinan Intermediates
The dioxo group is introduced via oxidation of the thiadiazinan sulfide intermediate. Hydrogen peroxide (30% v/v) in acetic acid at 50°C achieves near-quantitative conversion to the sulfone. Alternatives like Oxone® in water-methanol mixtures offer greener profiles but require longer reaction times.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC with a C18 column (Mobile phase: 0.1% TFA in acetonitrile/water) achieves baseline separation of the target compound from byproducts. Retention time: ~6.2 minutes.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (HPLC, %) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 3-Aminobenzoic acid | 60–70 | ≥95 | Fewer steps, cost-effective |
| Direct Coupling | Preformed thiadiazinan | 50–65 | ≥98 | Avoids unstable intermediates |
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiadiazolidine form.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids such as aluminum chloride for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazolidine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a patent highlights the use of carbazole-containing sulfonamide derivatives that include this compound as effective antibacterial agents .
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Some studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The ability to target specific cancer pathways makes it a candidate for further development in cancer therapeutics.
Materials Science
Polymer Chemistry
In materials science, 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is utilized as a building block for synthesizing novel polymers. Its functional groups allow for the formation of cross-linked networks that enhance the mechanical properties of polymeric materials. Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
Nanocomposites
The compound is also being explored in the fabrication of nanocomposites. By integrating it with nanoparticles, researchers aim to create materials with enhanced electrical conductivity and thermal properties. This application is particularly relevant in the development of advanced electronic devices and sensors.
Analytical Chemistry
Chromatography Applications
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid serves as an important reagent in chromatographic techniques for separating and analyzing complex mixtures. Its unique structure allows it to interact selectively with various analytes, making it useful in high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Spectroscopic Studies
The compound's distinct spectral properties make it a valuable tool in spectroscopic studies. It can be used as a standard reference material for calibrating instruments and validating analytical methods. The ability to absorb specific wavelengths enables researchers to track its behavior in various chemical environments.
Case Studies
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiadiazine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions with biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Effects
The thiadiazinan ring distinguishes this compound from other benzoic acid derivatives. Key comparisons include:
- Saccharin (1,1-Dioxo-1,2-benzothiazol-3-one): Both compounds feature sulfone groups, but saccharin’s five-membered benzothiazole ring contrasts with the six-membered thiadiazinan. Saccharin’s higher solubility in polar solvents (due to the planar, conjugated structure) suggests that the thiadiazinan’s non-planar ring may reduce solubility despite the sulfone group .
- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones: These seven-membered dithiazepine derivatives exhibit anticancer activity.
Benzothiazolyl-azo Benzoic Acid Derivatives :
Substitution with azo groups (e.g., 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acids) introduces strong chromophores, affecting UV-Vis absorption. The thiadiazinan’s lack of conjugation may limit such optical properties but enhance stability under physiological conditions .
Table 1: Key Structural and Electronic Differences
Physical and Spectral Properties
Solubility and Melting Points :
Benzoic acid derivatives with polar substituents (e.g., -SO₂, -NH₂) generally exhibit higher water solubility. The thiadiazinan’s bulk may lower solubility compared to smaller substituents like -COOH or -N=N- .Spectral Characteristics :
The sulfone group in the thiadiazinan would produce distinct IR peaks near 1300–1150 cm⁻¹ (asymmetric SO₂ stretching) and 1120–1080 cm⁻¹ (symmetric stretching), comparable to saccharin .
Stereochemical Considerations
- Atropisomerism: Bulky substituents on benzoic acid (e.g., dicyano groups in 3-(2,2-dicyano-1-methylethenyl)benzoic acid) can lead to atropisomerism. The thiadiazinan’s rigidity may restrict rotation, enabling similar stereoisomerism, necessitating chiral resolution for therapeutic use .
Biological Activity
3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid is a compound featuring a unique structure that includes a thiadiazine ring and a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 256.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structural characteristics of 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid are critical to its biological activity. The presence of the dioxo group and the thiadiazine ring contributes to its reactivity and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.28 g/mol |
| CAS Number | 2287282-48-6 |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with thiadiazine precursors under controlled conditions. Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, while reducing agents such as sodium borohydride are used for reduction processes. The optimization of reaction conditions is crucial for maximizing yield and purity.
Antimicrobial Properties
Preliminary studies indicate that 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid exhibits notable antimicrobial activity . Its ability to interact with specific biological targets may inhibit the growth of various pathogens. Research suggests that this compound can bind to enzymes or receptors involved in microbial metabolism, potentially disrupting their function.
Anticancer Potential
In addition to its antimicrobial properties, this compound shows promise as an anticancer agent . The unique structure allows it to modulate biological pathways related to cancer cell proliferation and survival. Studies are ongoing to elucidate the specific mechanisms by which it exerts these effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid:
- Larvicidal Activity : A study focusing on larvicidal activity against Aedes aegypti highlighted the significance of structural features in determining efficacy. Although not directly related to our compound, it underscores the importance of exploring diverse chemical frameworks for biological activity .
- Enzyme Inhibition Studies : Research indicates that compounds with similar structural motifs can inhibit specific enzymes involved in disease processes. For example, compounds containing thiadiazine rings have been reported to exhibit significant enzyme inhibition, suggesting a potential pathway for further investigation .
Interaction Studies
Interaction studies reveal that 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid can bind effectively to various proteins and nucleic acids within cells. This binding may lead to the modulation of enzyme activity or alteration of receptor signaling pathways, contributing to its observed biological effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)benzoic acid?
- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:
Core Formation : Condensation of precursors (e.g., thiadiazinane derivatives) with benzoic acid scaffolds under controlled pH and temperature.
Functionalization : Introduction of the dioxo-thiadiazinan moiety via oxidation or sulfonylation reactions.
Purification : Use of column chromatography or recrystallization to isolate the target compound .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, catalyst selection) to enhance yield and minimize by-products.
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- X-ray Crystallography : Utilize SHELX programs for refining crystal structures, particularly for resolving bond lengths and angles in the thiadiazinan ring .
- Spectroscopy :
- FT-IR : Confirm functional groups (e.g., C=O, S=O stretching vibrations).
- NMR (¹H/¹³C) : Assign proton environments and verify substitution patterns on the benzoic acid moiety .
- Purity Assessment : HPLC with UV detection or mass spectrometry (HRMS) to ensure >95% purity .
Q. Which in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Assay Design :
- MIC Determination : Broth microdilution against Mycobacterium tuberculosis (e.g., H37Rv strain) with isoniazid as a positive control. Compounds with MIC ≤ 1.6 µg/mL indicate high potency .
- Time-Kill Kinetics : Monitor bactericidal effects over 24–72 hours to assess concentration-dependent activity.
- Data Interpretation : Compare IC₅₀ values across derivatives to identify structural motifs enhancing activity .
Advanced Research Questions
Q. How can computational tools like QSAR and molecular docking improve bioactivity predictions?
- QSAR Modeling :
- Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (e.g., Hammett constants) and steric descriptors with antitubercular activity. Electron-donating groups (e.g., glycine anhydride) often enhance potency .
- Docking Studies :
- Target enzymes like dihydrofolate reductase (DHFR). Prioritize compounds with strong hydrogen bonding to active-site residues (e.g., Asp27, Leu28) .
- Validation : Cross-check computational predictions with experimental MIC values to refine models .
Q. How should researchers resolve contradictions in crystallographic data during refinement?
- Common Issues : Discrepancies in thermal parameters or occupancy factors in the thiadiazinan ring.
- Solutions :
- Use SHELXL for iterative refinement with restraints on bond distances and angles.
- Validate against spectroscopic data (e.g., NMR NOE correlations) to confirm conformational preferences .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Strategy :
Scaffold Diversification : Modify substituents on the benzoic acid (e.g., halogens, alkyl chains) and thiadiazinan ring (e.g., sulfonyl vs. carbonyl groups).
Pharmacophore Mapping : Identify critical moieties (e.g., carboxylate for solubility, thiadiazinan for target binding) .
- Data Analysis : Use clustering algorithms to group derivatives by activity profiles and prioritize lead compounds .
Contradiction Analysis
Q. How to address conflicting reports on compound bioactivity across studies?
- Root Causes : Variations in assay conditions (e.g., bacterial strain viability, solvent effects).
- Resolution :
- Standardize protocols (e.g., CLSI guidelines for MIC assays).
- Re-test compounds under identical conditions and validate with orthogonal assays (e.g., fluorometric vs. colorimetric readouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
